molecular formula C13H11F B3280687 2-Fluoro-4'-methyl-1,1'-biphenyl CAS No. 72093-41-5

2-Fluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B3280687
CAS No.: 72093-41-5
M. Wt: 186.22 g/mol
InChI Key: UZRWCXBSPNFXAK-UHFFFAOYSA-N
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Description

2-Fluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 4’-position of the biphenyl structure. Biphenyl compounds are known for their stability and are widely used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dioxane .

Industrial Production Methods: Industrial production of 2-Fluoro-4’-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into biphenyl derivatives with reduced functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives .

Scientific Research Applications

2-Fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the production of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    2-Fluoro-1,1’-biphenyl: Lacks the methyl group at the 4’-position.

    4’-Methyl-1,1’-biphenyl: Lacks the fluorine atom at the 2-position.

    2-Fluoro-4’-methyl-1,1’-biphenyl derivatives: Compounds with additional functional groups or modifications.

Uniqueness: 2-Fluoro-4’-methyl-1,1’-biphenyl is unique due to the combined presence of both the fluorine atom and the methyl group, which can influence its chemical reactivity and biological activity. This combination can result in distinct properties compared to its analogs .

Properties

IUPAC Name

1-fluoro-2-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRWCXBSPNFXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Thirty milliliters of a 1.6-M-n-butyllithium hexane solution and a solution of 8.33 g of 4-bromotoluene in 30 ml of tetrahydrofuran were added in this order to 30 ml of tetrahydrofuran which had been cooled to −78° C. in a nitrogen atmosphere, and the mixture was then stirred at −78° C. for 1 hour. A solution containing 6.64 g of zinc chloride which had been dehydrated through heat-melting under reduced pressure in 30 ml of tetrahydrofuran was added thereto at −78° C., and the mixture was stirred at room temperature for 1 hour. This solution was added to a solution of 7.22 g of 2-fluoroiodobenzene and 0.52 g of tetrakis(trifluorophosphine)palladium (0) in 30 ml of tetrahydrofuran at room temperature, and the mixed solution was stirred for 24 hours. The reaction solution was diluted with 300 ml of ethyl acetate, and the dilute solution was extracted with the addition of 10% hydrochloric acid. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried, and then concentrated. The residue was purified through silica-gel column chromatography (eluent: hexane) to give 6.05 g of oily 2-fluoro-4′-methylbiphenyl.
[Compound]
Name
1.6-M-n-butyllithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(trifluorophosphine)palladium (0)
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
6.64 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

1.6M-n-Butyllithiumhexane solution (30 ml) is added to tetrahydrofuran (30 ml), the tetrahydrofuran is chilled to −78° C. under a nitrogen environment beforehand. Subsequent to this addition, a tetrahydrofuran (30 ml) solution of 4-bromotoluene (8.33 g) is added. Then, the solution is stirred for one hour at −78° C. A tetrahydrofuran (30 ml) solution of zinc chloride (6.64 g), which had been heat-dissolved and dehydrated under reduced pressure, is added to the solution at −78° C. and the solution is stirred for one hour at room temperature. This solution is added to a tetrahydrofuran (30 ml) solution of 2-fluoroiodobenzene (7.22 g) and tetrakis(triphenylphosphyne)palladium (0.52 g) at room temperature, and the solution is stirred for a day and a night. The reaction solution is diluted with ethyl acetate (300 ml), 10% hydrochloric acid is added, and extraction is performed. After the organic layer is washed with a saturated saline solution and dried, it is concentrated. The residue is purified using silica gel column chromatography (eluate: hexane) and thus, oily 2-fluoro-4′-methylbiphenyl (6.05 g) is obtained. 1H-NMR (CDCl3, δ): 2.39 (3H, s), 7.10-7.30 (5H, m), 7.39-7.49 (3H, m).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
n-Butyllithiumhexane
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
8.33 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
6.64 g
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Six
Quantity
7.22 g
Type
reactant
Reaction Step Six
[Compound]
Name
tetrakis(triphenylphosphyne)palladium
Quantity
0.52 g
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

6.0 g (57% yield) was prepared as an oil by the method of Example 19A from 10 g 2-bromofluorobenzene, 250 mg bis(diphenylphosphinylethane)nickel dichloride and 89 ml 0.73M 4-toluylmagnesium bromide. The product was used without further purification. NMR (CDCl3, 60 MHz): 7.5-6.9 (m, 8H), 2.3 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
bis(diphenylphosphinylethane)nickel dichloride
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
89 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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